(2,4-Dinitrophenyl) disulfide
Overview
Description
Bis(2,4-dinitrophenyl) disulfide, also known as (2,4-Dinitrophenyl) disulfide, is a compound with the molecular weight of 398.33 and the molecular formula C12H6N4O8S2 . It is used for laboratory research purposes .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a method for producing arylsulfonates involves the nucleophilic substitution reaction of alcohols and sulfonyl halides . Another study reported the synthesis of a new ligand, potassium 2-(2,4-dinitrophenyl) hydrazine-1-carbodithioate, which was synthesized by the reaction of one equivalent of carbon disulfide and 2, 4-dinitrophenylhydrazine in ethanol for 4 hours in the presence of an alkali base .
Molecular Structure Analysis
The molecular structure of (2,4-Dinitrophenyl) disulfide is characterized by the presence of two 2,4-dinitrophenyl groups linked by a disulfide bond . The structure of related compounds has been studied using techniques such as Fourier transform infrared spectroscopy, nuclear magnetic resonance, and elemental analysis .
Chemical Reactions Analysis
The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (Brady’s reagent) is a well-known example of an addition-elimination reaction . This reaction is used as a test for the carbon-oxygen double bond in aldehydes and ketones .
Scientific Research Applications
1. Reactivity with Transition Metals
A study by Lam and Senoff (1973) explored the reactivity of 2,4-dinitrophenyl disulfide with transition metals, specifically trans-[IrX(CO)(PPh3)2]. They found that this compound can react to form complexes, providing insights into the sulfur-sulfur bond cleavage in organic chemistry and organometallic reactions (Lam & Senoff, 1973).
2. Protein Thiol Labeling
Drewes and Faulstich (1990) demonstrated the application of 2,4-dinitrophenyl cysteinyl disulfide in biochemistry for the selective radioactive labeling of protein thiols. This method allows for the spectrophotometric monitoring of labeling reactions, enhancing the understanding of protein interactions and functions (Drewes & Faulstich, 1990).
3. Structural Analysis
Korp, Bernal, and Martin (1981) investigated the crystal and solution structure of 2,4-dinitrophenyl phenylsulfide, which shares characteristics with disulfides. Their study using X-ray crystallography and NMR provided detailed structural information, crucial for understanding molecular behavior in various scientific applications (Korp, Bernal, & Martin, 1981).
4. Sulfhydryl Group Studies
Ellman (1959) synthesized a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials, highlighting the utility of disulfide compounds in biochemical analyses (Ellman, 1959).
5. Tetrahedrane Chemistry
Ochiai et al. (2011) conducted research on sulfur-substituted tetrahedranes, using bis(2,4-dinitrophenyl) disulfide for synthesis. This study is significant for understanding the interactions and properties of these complex chemical structures (Ochiai, Nakamoto, Inagaki, & Sekiguchi, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2,4-dinitrophenyl)disulfanyl]-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O8S2/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-26-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSBDDXXXSWEEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062266 | |
Record name | Disulfide, bis(2,4-dinitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dinitrophenyl) disulfide | |
CAS RN |
2217-55-2 | |
Record name | Bis(2,4-dinitrophenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2217-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disulfide, bis(2,4-dinitrophenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,4-Dinitrophenyl) disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, bis(2,4-dinitrophenyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, bis(2,4-dinitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.